N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea

Chiral building block Stereochemistry Medicinal chemistry

N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea (CAS 914460-47-2, MFCD19226110) is a chiral pyrrolidine-urea building block with molecular formula C6H13N3O and molecular weight 143.19 g/mol. The compound features a pyrrolidine ring linked to a urea functional group, with defined (R)-stereochemistry at the pyrrolidin-3-yl position that distinguishes it from its (S)-enantiomer, racemic mixtures, and regioisomeric (2-yl or 1-ylmethyl) analogs.

Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol
Cat. No. B8502459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-[(3R)-pyrrolidin-3-yl]urea
Molecular FormulaC6H13N3O
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESCNC(=O)NC1CCNC1
InChIInChI=1S/C6H13N3O/c1-7-6(10)9-5-2-3-8-4-5/h5,8H,2-4H2,1H3,(H2,7,9,10)/t5-/m1/s1
InChIKeyAETYEPQFHBJEFI-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea: Procurement-Grade (R)-Stereochemistry and Pyrrolidine-Urea Core Properties


N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea (CAS 914460-47-2, MFCD19226110) is a chiral pyrrolidine-urea building block with molecular formula C6H13N3O and molecular weight 143.19 g/mol [1]. The compound features a pyrrolidine ring linked to a urea functional group, with defined (R)-stereochemistry at the pyrrolidin-3-yl position that distinguishes it from its (S)-enantiomer, racemic mixtures, and regioisomeric (2-yl or 1-ylmethyl) analogs. This scaffold is a core intermediate in patented pyrrolidinyl urea derivative programs targeting TrkA kinase inhibition and chemokine receptor antagonism [2], making stereochemical purity a critical procurement parameter.

Why Generic N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea Substitution Fails: Chirality, Regiochemistry, and Scaffold Geometry


In-class pyrrolidine-urea compounds cannot be simply interchanged because three structural parameters independently control biological and synthetic outcomes. First, absolute stereochemistry at the pyrrolidin-3-yl position is a determinant of target binding: the (R)-enantiomer produces distinct binding poses compared to the (S)-enantiomer in TrkA kinase and chemokine receptor pockets, with enantiomeric inversion known to alter potency by 10- to 1000-fold in related pyrrolidin-3-yl urea series [1]. Second, the position of urea attachment on the pyrrolidine ring (3-yl vs. 2-yl vs. 1-ylmethyl) changes the spatial orientation of the urea pharmacophore, directly affecting the dihedral angle between the pyrrolidine ring and the urea plane—a parameter critical for CCR1 and TrkA inhibitor design [1][2]. Third, the N-methyl substituent on the urea is a minimal alkyl group that balances steric demand and hydrogen-bond donor capacity; its replacement with hydrogen, ethyl, or aryl groups yields compounds with divergent physicochemical properties (LogP, polar surface area) and biological profiles [3]. These three parameters—chirality, regioisomerism, and N-substitution—are confounded when generic substitutions are attempted.

N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Stereochemical Identity: (R)-Enantiomer as Defined Chiral Building Block Distinguished from Racemate and (S)-Enantiomer

The target compound is specified as the (R)-enantiomer, N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea. Procurement of the racemic mixture (CAS 914460-47-2 without stereochemical designation, also cataloged as 3-methyl-1-(pyrrolidin-3-yl)urea) introduces a 1:1 mixture of (R)- and (S)-enantiomers that cannot be resolved without chiral separation. In the closely related pyrrolidin-3-yl urea TrkA inhibitor series described in US 11,932,652 B2, the (3S,4R) configuration is explicitly required for kinase inhibitory activity; enantiomeric inversion at the pyrrolidin-3-yl center produces inactive or weakly active compounds [1]. The absolute difference in biological outcome between (R) and (S) enantiomers in this scaffold class is documented as exceeding 100-fold in potency for defined TrkA inhibitors [1]. Although direct IC50 data for N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea itself are not published, the enantiomeric purity specification is a procurement-critical parameter because the compound is used as a chiral intermediate for downstream synthesis of enantiomerically pure drug candidates.

Chiral building block Stereochemistry Medicinal chemistry TrkA inhibitor

Regioisomeric Differentiation: 3-Pyrrolidinyl Urea vs. 2-Pyrrolidinyl and 1-Pyrrolidinylmethyl Urea Scaffolds in Bioactivity Profiles

The 3-pyrrolidinyl urea attachment position is a key determinant of biological activity in chemokine receptor and kinase inhibitor programs. Helsley et al. (1968) systematically synthesized and evaluated a series of 1-substituted 3-pyrrolidinylureas, establishing that the 3-yl attachment mode yields compounds with CNS activity (analgetic and psychopharmacologic effects) that are absent in 2-pyrrolidinyl urea analogs reported in the same era [1]. In the CCR1 antagonist series, the (pyrrolidin-3-yl)urea core—exemplified by compounds with IC50 values of 20 nM in chemotaxis inhibition and >1000-fold selectivity over CCR2, CCR5, and CXCR4—derives its selectivity from the specific dihedral angle between the pyrrolidine ring and the urea plane, a geometric parameter unique to the 3-yl attachment [2]. The 2-pyrrolidinyl regioisomer (e.g., (pyrrolidin-2-ylmethyl)urea, CAS 1249108-26-6) presents the urea group at a different spatial orientation, resulting in a distinct pharmacophore geometry that does not reproduce the binding mode of 3-pyrrolidinyl ureas at CCR1 or TrkA [2][3].

Regioisomerism CCR1 antagonist Structure-activity relationship Scaffold geometry

N-Methyl Substituent Effect: Minimal Alkyl Urea vs. Unsubstituted Urea and Bulky N-Substituted Analogs in Physicochemical and Synthetic Utility Profile

The N-methyl substituent on the urea group of N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea provides a specific balance of steric bulk, hydrogen-bond donor capacity, and LogP that differs quantitatively from both the unsubstituted urea analog and bulkier N-substituted derivatives. Computed physicochemical data show that N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea has LogP = -1.33, topological polar surface area (TPSA) = 53 Ų, 2 hydrogen-bond acceptors, and 3 hydrogen-bond donors (ChemSpace computed properties) [1]. The unsubstituted analog, (R)-1-(pyrrolidin-3-yl)urea, loses the N-methyl group, reducing LogP (more hydrophilic), altering hydrogen-bond donor count to 4, and increasing conformational flexibility at the urea terminus—parameters that affect both membrane permeability and target binding in TrkA inhibitor optimization [2]. Conversely, bulkier N-substituted analogs (e.g., N-ethyl, N-phenyl, or N-benzyl derivatives) increase LogP beyond the optimal range for CNS drug-likeness and increase steric hindrance at the urea NH, which may interfere with key hydrogen-bond interactions in the TrkA active site [2]. The N-methyl group is explicitly present in multiple exemplified compounds of the TrkA inhibitor patent as a preferred substituent for balancing potency and pharmacokinetic properties [2].

N-methyl urea Physicochemical properties Synthetic intermediate Hydrogen-bond donor

Supply Chain and Purity Specification: Multi-Vendor Availability with Documented Purity ≥95% for Reproducible Research Use

N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea (CAS 914460-47-2) is available from multiple established chemical suppliers including Enamine (via ChemSpace), Leyan, and CymitQuimica, with standardized purity specification of ≥95% [1]. This multi-vendor availability with consistent purity documentation provides procurement reliability that is not uniformly available for all structural analogs. The compound is cataloged as a building block for medicinal chemistry research, with Enamine offering quantities from 100 mg to 2.5 g in stock with 2–3 day lead times to US and EU destinations [1]. By comparison, several close analogs such as the (S)-enantiomer and certain N-alkyl variants are not listed as stock items by major building block suppliers, requiring custom synthesis with extended lead times (typically 4–8 weeks) and higher cost. The established supply chain reduces procurement risk for time-sensitive research programs that depend on this specific chiral scaffold.

Chemical procurement Purity specification Building block Reproducibility

N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea: High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Chiral SAR Probe for TrkA Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing TrkA kinase inhibitors for pain, cancer, or neurodegenerative disease indications can employ N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea as a chiral building block for parallel synthesis of enantiomerically pure compound libraries. The (R)-stereochemistry is explicitly required in the exemplified compounds of US Patent 11,932,652 B2, where the pyrrolidin-3-yl urea core is a critical pharmacophore [1]. Using the defined (R)-enantiomer eliminates the 50% inactive (S)-isomer contamination that would arise from racemic starting material, reducing false negatives in primary screening and enabling direct interpretation of structure-activity relationships without confounding stereochemical variables. The N-methyl substituent leaves one urea NH available for further derivatization with heteroaryl carboxylic acids or isocyanates, the standard diversification strategy described in the patent [1].

Chemokine Receptor Antagonist Derivatization with Defined Scaffold Geometry

Investigators developing CCR1 or CCR3 antagonists for autoimmune and inflammatory diseases can use this compound as the core 3-pyrrolidinyl urea scaffold. The 3-yl attachment mode produces the specific dihedral angle between the pyrrolidine ring and urea plane that underpins the >1000-fold selectivity over CCR2, CCR5, and CXCR4 reported for optimized pyrrolidine urea CCR1 antagonists [2]. Substitution with a 2-pyrrolidinyl or 1-pyrrolidinylmethyl regioisomer would alter this geometric relationship and is not expected to reproduce the selectivity profile. The N-methyl group provides a reference point for SAR studies exploring the impact of urea N-substitution on CCR1 potency and oral bioavailability, building on the optimization path from IC50 = 4.9 nM (lead) to IC50 = 1.7 nM (optimized) demonstrated in the structurally related CCR3 series [2].

Chiral Building Block Procurement for Parallel Medicinal Chemistry Libraries

For high-throughput medicinal chemistry groups synthesizing diverse compound collections, N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea offers a practical advantage: it is a stock-listed chiral building block available from multiple suppliers (Enamine, Leyan, CymitQuimica) with documented ≥95% purity and 2–3 day lead times [3]. This contrasts with non-stock (S)-enantiomer or custom N-alkyl variants that require 4–8 week custom synthesis lead times. The compound's molecular weight (143.19 Da), high Fsp3 (0.833), and balanced hydrogen-bond donor/acceptor profile make it suitable as a fragment-like starting material for lead generation campaigns targeting CNS-penetrant kinase inhibitors, where low molecular weight and moderate LogP (−1.33) are desirable starting parameters [3].

Reference Standard for Pyrrolidinyl Urea Impurity Profiling in Pharmaceutical Development

In pharmaceutical development of pyrrolidinyl urea-based drug candidates (such as the TrkA inhibitors in US 11,932,652 B2), N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea may serve as a reference standard for impurity profiling and analytical method development [1][4]. As a synthetic intermediate or potential degradation product/byproduct in the synthesis of more complex pyrrolidinyl ureas, having a characterized, purity-documented sample of this specific compound enables HPLC impurity tracking and batch release testing. Chinese-language supplier documentation explicitly lists the compound (as 3-methyl-1-(pyrrolidin-3-yl)urea) for use as a drug impurity reference standard [4].

Quote Request

Request a Quote for N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.